2,3-Dimethoxy-4-fluorophenylboronic acid

Descripción general

Descripción

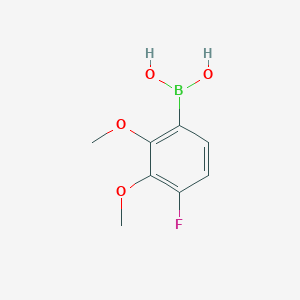

2,3-Dimethoxy-4-fluorophenylboronic acid is a chemical compound with the CAS Number: 2121512-88-5 . It has a molecular weight of 199.97 . The IUPAC name for this compound is (4-fluoro-2,3-dimethoxyphenyl)boronic acid .

Synthesis Analysis

Pinacol boronic esters, such as 2,3-Dimethoxy-4-fluorophenylboronic acid, are valuable building blocks in organic synthesis . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters is achieved using a radical approach .Molecular Structure Analysis

The InChI code for 2,3-Dimethoxy-4-fluorophenylboronic acid is 1S/C8H10BFO4/c1-13-7-5(9(11)12)3-4-6(10)8(7)14-2/h3-4,11-12H,1-2H3 .Chemical Reactions Analysis

2,3-Dimethoxy-4-fluorophenylboronic acid can be used in Suzuki–Miyaura (SM) cross-coupling, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Physical And Chemical Properties Analysis

2,3-Dimethoxy-4-fluorophenylboronic acid has a molecular weight of 199.97 . It is stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación

Spectroscopic Studies and Adsorption Mechanisms Spectroscopic investigations such as Fourier-transform infrared absorption (FT-IR), Fourier-transform Raman (FT-Raman), and surface-enhanced Raman (SERS) have been utilized to study the adsorption mechanisms of fluoro and formyl analogues of phenylboronic acids, including derivatives similar to 2,3-dimethoxy-4-fluorophenylboronic acid. These studies highlight the influence of substituent types and positions on the adsorption behavior of these compounds on silver nanoparticles, demonstrating their relevance in understanding molecular interactions and geometry at surfaces, which is critical for sensor development and surface chemistry applications (Piergies et al., 2013).

Synthesis and Structural Analysis Research into the synthesis and structural characterization of compounds structurally related to 2,3-dimethoxy-4-fluorophenylboronic acid, such as 4-ferrocenyl-2-fluorophenylboronic acid, has provided insights into their crystalline forms and the impact of molecular structure on their physical properties. These findings contribute to the broader understanding of the synthetic strategies and crystallography of boronic acids, which are essential for materials science, catalysis, and pharmaceutical research (Okulov et al., 2015).

Molecular Packing and Polymorphism The study of ortho-alkoxy substituents' influence on the crystal structure of phenylboronic acids, including dimethoxy derivatives, sheds light on the design of monomeric structures for crystal engineering. This research is pivotal for developing novel boronic acid-based building blocks for covalent organic frameworks and other advanced materials, highlighting the versatility and potential of boronic acids in materials science (Cyrański et al., 2012).

Environmental Pollution Studies The synthesis of mono- and dimethoxylated derivatives from fluoroarenes, including compounds related to 2,3-dimethoxy-4-fluorophenylboronic acid, addresses environmental pollution by providing access to polychlorinated biphenyl (PCB) metabolites. This research is crucial for understanding the transformation and toxicology of PCBs, offering insights into the environmental fate and potential health risks of these persistent organic pollutants (Dhakal et al., 2019).

Safety And Hazards

Direcciones Futuras

As a boronic acid derivative, 2,3-Dimethoxy-4-fluorophenylboronic acid has potential applications in various fields of research, including life science, material science, chemical synthesis, chromatography, and analytical studies . Its role in Suzuki–Miyaura coupling makes it a valuable reagent in the development of new organic compounds .

Propiedades

IUPAC Name |

(4-fluoro-2,3-dimethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO4/c1-13-7-5(9(11)12)3-4-6(10)8(7)14-2/h3-4,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBDNGHQQERYTBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)F)OC)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dimethoxy-4-fluorophenylboronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[4-(Trifluoromethyl)phenyl]methyl}oxolan-3-amine hydrochloride](/img/structure/B1435513.png)

![[2-(Methylamino)ethyl][2-(pyrrolidin-1-yl)ethyl]amine trihydrochloride](/img/structure/B1435522.png)

![3-(3-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1435523.png)

![2-[(Methylamino)methyl]benzene-1-sulfonamide hydrochloride](/img/structure/B1435525.png)

![1,3-Dihydrospiro[indene-2,4'-oxane]-3-amine hydrochloride](/img/structure/B1435536.png)